Cas no 283161-81-9 (3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride)

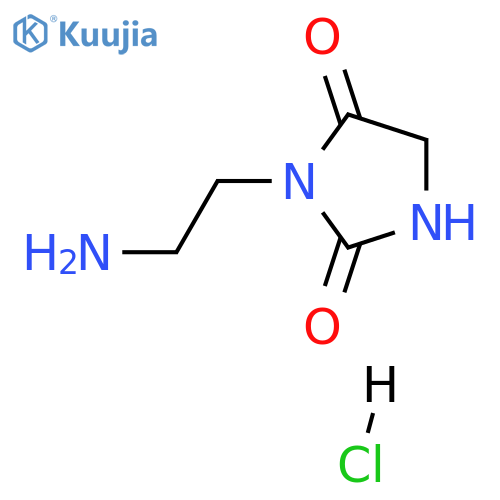

283161-81-9 structure

商品名:3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride

CAS番号:283161-81-9

MF:C5H10ClN3O2

メガワット:179.604799747467

CID:1434107

3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2,4-Imidazolidinedione, 3-(2-aminoethyl)-, monohydrochloride

- 3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride

-

- インチ: 1S/C5H9N3O2.ClH/c6-1-2-8-4(9)3-7-5(8)10;/h1-3,6H2,(H,7,10);1H

- InChIKey: LJASQKBFGSEPOV-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NCC(=O)N1CCN.[H]Cl

3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-76298-5.0g |

3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride |

283161-81-9 | 95% | 5.0g |

$2152.0 | 2024-05-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288199-100mg |

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride |

283161-81-9 | 95% | 100mg |

¥6933 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288199-500mg |

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride |

283161-81-9 | 95% | 500mg |

¥15627 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288199-2.5g |

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride |

283161-81-9 | 95% | 2.5g |

¥39258 | 2023-04-05 | |

| Enamine | EN300-76298-0.05g |

3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride |

283161-81-9 | 95% | 0.05g |

$174.0 | 2024-05-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061281-5g |

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride |

283161-81-9 | 95% | 5g |

¥9218.0 | 2023-03-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288199-50mg |

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride |

283161-81-9 | 95% | 50mg |

¥3732 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288199-250mg |

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride |

283161-81-9 | 95% | 250mg |

¥7922 | 2023-04-05 | |

| Aaron | AR01AIP3-50mg |

3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride |

283161-81-9 | 95% | 50mg |

$179.00 | 2025-02-09 | |

| Aaron | AR01AIP3-2.5g |

3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride |

283161-81-9 | 95% | 2.5g |

$1563.00 | 2025-02-09 |

3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

283161-81-9 (3-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride) 関連製品

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬